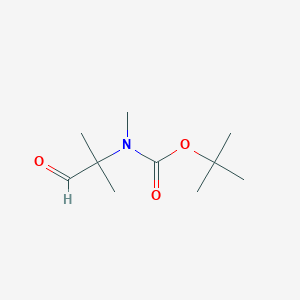

tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate

描述

tert-Butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent on the nitrogen atom, and a 2-methyl-1-oxopropan-2-yl moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The Boc group enhances stability during synthetic steps, while the ketone functionality in the 2-methyl-1-oxopropan-2-yl group enables further derivatization, such as nucleophilic additions or reductions .

For instance, tert-butyl carbamates with cyclohexyl or piperidinyl substituents (e.g., CAS 860169-74-0) are synthesized using Boc-protected amines and subsequent functionalization steps .

属性

IUPAC Name |

tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11(6)10(4,5)7-12/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWZUXFWXFHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkylating agent. One common method is the reaction of tert-butyl carbamate with 2-methyl-1-oxopropan-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often leading to the formation of amines.

Substitution: Substituted carbamates with different functional groups replacing the tert-butyl group.

科学研究应用

Chemistry: tert-Butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate is widely used as a protecting group for amines in organic synthesis. It provides stability to the amine group during various chemical reactions and can be easily removed under mild conditions.

Biology: In biological research, this compound is used to protect amine groups in peptides and proteins during synthesis. It helps in maintaining the integrity of the biological molecules during complex synthetic processes.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its stability and ease of removal make it an ideal protecting group in drug synthesis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and other fine chemicals.

作用机制

The mechanism of action of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, preventing it from participating in unwanted side reactions. The tert-butyl group can be selectively removed under acidic conditions, regenerating the free amine.

相似化合物的比较

Comparison with Similar Compounds

Structurally analogous carbamates differ primarily in their substituents, which influence reactivity, solubility, and biological activity. Below is a detailed comparison:

Structural Analogues and Key Differences

Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups : The ketone in 2-methyl-1-oxopropan-2-yl (electron-withdrawing) increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks compared to hydroxyl- or methoxy-substituted analogues (e.g., CAS 1290191-64-8) .

- Steric Effects : The tert-butyl group provides steric protection, but bulkier substituents (e.g., cyclopropyl in CAS 137076-22-3) may hinder reaction rates in crowded synthetic environments .

- Chirality : Chiral centers in compounds like CAS 88072-90-6 and 860169-74-0 are critical for enantioselective binding in drug-receptor interactions .

生物活性

Chemical Identity

tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate, with the molecular formula C10H19NO3, is an organic compound primarily utilized in organic synthesis as a protecting group for amines. Its structure allows it to maintain stability under various chemical conditions, making it a valuable reagent in both laboratory and industrial settings.

The biological activity of this compound is largely attributed to its ability to form non-covalent interactions, such as hydrogen bonds, due to its carbamate functional group. This interaction plays a crucial role in stabilizing amine groups during peptide and protein synthesis, thereby facilitating complex biochemical reactions.

Biochemical Pathways

This compound is involved in several biochemical pathways, particularly in the synthesis of other organic compounds. For instance, it has been noted for its role in palladium-catalyzed reactions, specifically in the formation of N-Boc-protected anilines. Its use as a protecting group helps maintain the integrity of biological molecules during synthesis.

Cellular Effects

Research indicates that this compound influences cellular functions by modulating cell signaling pathways and gene expression. It has been shown to affect the synthesis of tetrasubstituted pyrroles, which are significant in various biological processes. The compound's effects can vary based on concentration; lower doses may enhance enzyme activity while higher doses could lead to cellular damage or metabolic disturbances.

Case Studies

Several studies have explored the applications of this compound in synthetic organic chemistry and biochemistry:

- Synthesis Applications : In one study, the compound was effectively used as a protecting group in the synthesis of complex peptides, demonstrating its utility in maintaining amine stability during multi-step reactions.

- Cellular Impact : Another investigation highlighted its influence on cellular metabolism and signaling pathways, suggesting that it may play a role in enhancing cellular responses under specific conditions.

- Toxicity Assessment : Animal model studies indicated that dosage significantly affects outcomes; lower concentrations were associated with beneficial effects on enzyme activity, while higher concentrations posed risks of toxicity.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C10H19NO3 | Varies |

| Primary Use | Protecting group for amines | Varies |

| Stability | Stable under various conditions | Depends on specific compound |

| Biological Activity | Modulates enzyme activity | Varies |

| Toxicity Profile | Dose-dependent effects | Varies |

常见问题

Q. What are the common synthetic routes for preparing tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions involving Boc-protected intermediates. For example, a route analogous to Scheme 3 in uses Boc-2-aminoisobutyric acid (16) and an amine-containing substrate (e.g., intermediate 7) under mild acidic or basic conditions. Key steps include:

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C (condensation) | Prevents side reactions |

| Solvent | DCM or THF | Enhances solubility |

| Reaction Time | 12–24 hrs | Ensures complete conversion |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use in a fume hood with PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact ().

- Storage : Store at room temperature in inert atmospheres (argon/nitrogen) and protect from moisture. Avoid prolonged exposure to light, as carbamates can degrade under UV .

- Stability Risks : Reacts with strong acids/bases (e.g., TFA or NaOH), leading to deprotection or hydrolysis .

Q. What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- NMR : ¹H/¹³C NMR to confirm structural integrity (e.g., tert-butyl singlet at ~1.4 ppm, carbonyl signals at 170–180 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass = 244.168 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this carbamate derivative?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR carbonyl shifts) often arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

- Variable-Temperature NMR : Identify rotameric equilibria by cooling samples to –40°C.

- 2D-COSY/HMBC : Assign ambiguous peaks through correlation spectroscopy.

- X-ray Crystallography : Use SHELX programs () to resolve stereochemical ambiguities. For example, used crystallography to confirm the stereochemistry of a related carbamate .

Q. What computational methods are suitable for predicting reactivity or designing derivatives?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., deprotection energetics) using Gaussian or ORCA software.

- Molecular Docking : Predict binding affinities for drug-design applications (e.g., protease inhibition).

- QSPR Models : Corrogate substituent effects on stability using descriptors like logP or HOMO/LUMO gaps .

Q. How can researchers mitigate by-product formation during large-scale synthesis?

Methodological Answer: Common by-products include hydrolyzed carbamates or dimerized species. Mitigation strategies:

Q. Data Contradiction Example :

| Condition | Observed By-Product | Probable Cause | Resolution |

|---|---|---|---|

| High Temp (>40°C) | Dimerization | Thermal instability | Lower reaction temperature |

| Moisture Exposure | Hydrolysis product | H₂O-mediated cleavage | Use molecular sieves |

Structural and Mechanistic Insights

Q. What structural features influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

Q. How can enantiomeric purity be assessed and improved for chiral derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。